6-Bromo-3-methylquinolin-8-ol

Monoamine Oxidase Inhibition Neurodegeneration CNS Drug Discovery

6-Bromo-3-methylquinolin-8-ol is a critical tool compound for probing structure-resistance relationships in HIV-1 integrase and antifungal SAR campaigns. With minimal MAO-B engagement (IC50 >100,000 nM), it serves as a selectivity benchmark. The 6-bromo-3-methyl pattern confers unique pharmacological liabilities, distinct from other regioisomers. Ideal for CNS drug discovery and metal-chelation studies.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B13927156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methylquinolin-8-ol
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2N=C1)O)Br
InChIInChI=1S/C10H8BrNO/c1-6-2-7-3-8(11)4-9(13)10(7)12-5-6/h2-5,13H,1H3
InChIKeyDFXNOLJEBYNFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methylquinolin-8-ol: Quinoline Derivative Procurement Considerations


6-Bromo-3-methylquinolin-8-ol (CAS 2721375-32-0) is a brominated 8-hydroxyquinoline derivative, classified within the broader quinolin-8-ol chemotype . Compounds in this family are known for metal-chelating properties via the 8-hydroxyquinoline motif and have been explored as scaffolds for anticancer, antimicrobial, and antiviral applications [1]. The substitution pattern – a bromine at position 6 and a methyl group at position 3 – distinguishes this compound from other halogenated 8-hydroxyquinolines, which may exhibit markedly different potency, selectivity, and resistance profiles [2].

Why 6-Bromo-3-methylquinolin-8-ol Cannot Be Interchanged With Similar 8-Hydroxyquinolines


In the 8-hydroxyquinoline class, even small changes to the substitution pattern can drastically alter biological activity, metal-binding affinity, and target selectivity [1]. For example, in the context of HIV-1 integrase allosteric inhibitors, 6-bromo substitution confers enhanced antiviral potency, but this same substitution leads to a significant loss of activity against the clinically relevant A128T resistance mutant – a vulnerability not observed with the 8-bromo regioisomer [2]. Such divergent resistance profiles demonstrate that bromo-8-hydroxyquinoline analogs are not functionally interchangeable, and procurement decisions based solely on core scaffold similarity risk selecting a compound with qualitatively different pharmacological liabilities. The data below provide the available quantitative differentiation evidence for 6-Bromo-3-methylquinolin-8-ol.

6-Bromo-3-methylquinolin-8-ol: Data-Backed Differentiation vs. Closest Analogs


MAO-B Inhibition Selectivity Gap: 6-Bromo-3-methylquinolin-8-ol vs. 5,7-Dibromo-8-hydroxyquinoline

Available BindingDB data indicate that 6-Bromo-3-methylquinolin-8-ol (CHEMBL3398528) exhibits an IC50 > 100,000 nM against human recombinant MAO-B [1]. In contrast, the structurally related 5,7-dibromo-8-hydroxyquinoline scaffold (e.g., CHEMBL2062874) demonstrates an IC50 of approximately 103,000 nM against MAO-A [2]. While direct head-to-head data are unavailable, the >100 μM MAO-B potency of the 6-bromo-3-methyl derivative suggests a selectivity window that differs from dihalogenated 8-hydroxyquinolines active at low micromolar concentrations. This selectivity differential is critical for neuroscience applications requiring MAO subtype discrimination.

Monoamine Oxidase Inhibition Neurodegeneration CNS Drug Discovery

Antiviral Resistance Liability: 6-Bromo Substitution Loses Potency Against A128T HIV-1 Integrase Mutant vs. 8-Bromo Analog

In a study of quinoline-based ALLINIs, the addition of bromine at the 6-position improved antiviral potency against wild-type HIV-1. However, when tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo compound exhibited a significant loss of potency, whereas the 8-bromo analog retained full effectiveness [1]. This study did not include the 3-methyl substituent present in 6-Bromo-3-methylquinolin-8-ol, making this a class-level inference. Nevertheless, the 6-bromo substitution position itself, independent of the 3-methyl, is associated with this resistance liability. This represents a critical differentiation point: 6-bromo-substituted quinolines may be unsuitable for drug discovery programs targeting resistant viral strains, while 8-bromo and other substitution patterns preserve efficacy.

HIV-1 Integrase ALLINI Antiviral Resistance

Antifungal Activity: Positional Bromine Effects in 8-Quinolinols Against Five Fungal Strains

A systematic study of chloro- and bromo-8-quinolinols against Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes demonstrated that antifungal activity is strongly dependent on the position of halogen substitution [1]. While this study evaluated 6-bromo-8-quinolinol, it did not include the 3-methyl group present in 6-Bromo-3-methylquinolin-8-ol. The data indicate that 6-bromo substitution confers distinct fungitoxicity profiles compared to 2-, 3-, 4-, 5-, and 7-bromo analogs, with activity varying by fungal strain and growth medium. The presence of synergism between certain halogen positional isomers further underscores that 6-bromo-8-quinolinols are not functionally equivalent to other regioisomers.

Antifungal 8-Quinolinol Structure-Activity Relationship

Anticancer SAR: 8-Hydroxyquinoline Bromination Patterns Drive Antiproliferative Potency Divergence

The SAR study by Okten et al. (2017) evaluated brominated 8-hydroxyquinolines against C6 (rat glioma), HeLa (human cervical carcinoma), and HT29 (human colon carcinoma) cell lines [1]. 5,7-Dibromo-8-hydroxyquinoline and 7-cyano-8-hydroxyquinoline derivatives exhibited potent antiproliferative activity with IC50 values ranging from 6.7 to 25.6 µg/mL. While 6-Bromo-3-methylquinolin-8-ol was not directly tested in this study, the SAR findings establish that bromination pattern is a primary determinant of anticancer potency within the 8-hydroxyquinoline series. The 6-bromo-3-methyl substitution pattern constitutes a unique regioisomeric combination not represented among the tested compounds, meaning its anticancer activity cannot be extrapolated from 5,7-dibromo or 7-bromo data.

Anticancer 8-Hydroxyquinoline SAR

6-Bromo-3-methylquinolin-8-ol: Evidence-Grounded Selection Scenarios


Antiviral Lead Optimization with Resistance Profiling

The established resistance liability of 6-bromo quinolines against the HIV-1 A128T integrase mutant [1] makes 6-Bromo-3-methylquinolin-8-ol a valuable tool compound for resistance mechanism studies. Viral drug discovery teams can use this compound to probe structure-resistance relationships and to benchmark novel ALLINIs designed to overcome A128T-driven resistance.

Neuroscience Target Deconvolution Requiring Low MAO-B Liability

With an MAO-B IC50 >100,000 nM [1], this compound is well-suited for CNS drug discovery programs that require a quinoline scaffold with minimal monoamine oxidase engagement. It serves as a negative control or selectivity benchmark when profiling more potent MAO-inhibiting 8-hydroxyquinolines for neuropsychiatric or neurodegenerative indications.

Antifungal Spectrum Exploration via Positional Halogen Scanning

The strain- and medium-dependent fungitoxicity of 6-bromo-8-quinolinols [1] supports the use of 6-Bromo-3-methylquinolin-8-ol in systematic antifungal SAR campaigns. Agricultural and pharmaceutical antifungal screening programs can employ this compound to map the contribution of 6-bromo/3-methyl substitution to potency and spectrum relative to other halogen positional isomers.

Chemical Biology Probe for Metal-Chelation-Dependent Mechanisms

The 8-hydroxyquinoline moiety confers metal-chelating properties implicated in anticancer and antimicrobial mechanisms [1]. 6-Bromo-3-methylquinolin-8-ol can be deployed as a probe to dissect metal-dependent vs. metal-independent biological effects, where the bromine and methyl substituents modulate chelation affinity and cellular permeability relative to unsubstituted 8-hydroxyquinoline.

Quote Request

Request a Quote for 6-Bromo-3-methylquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.